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Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317

An In-depth Technical Guide to 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1): A Key
Heterocyclic Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methylpyrazin-2-ol
(CAS No. 100047-56-1), a pivotal heterocyclic intermediate for researchers, medicinal
chemists, and drug development professionals. The document delineates its physicochemical
properties, plausible synthetic routes, and core reactivity. Emphasis is placed on its strategic
application in modern drug discovery, particularly as a versatile building block for creating
diverse chemical libraries via palladium-catalyzed cross-coupling reactions. Detailed, field-
proven protocols for its handling, safety, and synthetic elaboration are provided to empower
scientists in leveraging this valuable molecule for the synthesis of novel bioactive compounds.

Introduction

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with the pyrazine
core being a particularly "privileged" structure found in numerous FDA-approved drugs. 5-
Bromo-3-methylpyrazin-2-ol, a member of the brominated pyrazinone family, represents a
highly valuable and versatile building block for organic synthesis.[1] Its structure, featuring a
reactive bromine atom positioned on an electron-deficient pyrazine ring, provides a key
"handle” for introducing molecular complexity. This strategic placement allows for facile
participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions,
most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[2][3][4]
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The relatively low molecular weight and presence of both hydrogen-bond donors and acceptors

make this compound an ideal starting point or fragment in fragment-based drug discovery

(FBDD) campaigns. This guide serves as a technical resource, consolidating critical data and

providing practical, experience-driven insights into the effective utilization of this compound in a

research and development setting.

Physicochemical Properties & Specifications

Properly characterizing a starting material is the foundation of reproducible science. The key

properties of 5-Bromo-3-methylpyrazin-2-ol are summarized below. This data has been

aggregated from various chemical suppliers and databases.

Property Value Reference(s)
CAS Number 100047-56-1 [5]
Molecular Formula CsHsBrN20 [5]
Molecular Weight 189.01 g/mol [5]
5-bromo-3-methyl-1H-pyrazin-
IUPAC Name
2-one
5-Bromo-3-methyl-2(1H)-
Synonyms pyrazinone, 5-Bromo-2-
hydroxy-3-methylpyrazine
Appearance Solid
Purity Typically =295% - 97% [6]

Density (Predicted)

1.84 + 0.1 g/cm3

pKa (Predicted)

10.05 + 0.60

logP (Predicted)

0.84080

Storage Conditions

Store at 2-8°C under an inert

atmosphere

Synthesis & Purification
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While a specific, peer-reviewed synthesis for 5-Bromo-3-methylpyrazin-2-ol is not
prominently available in the literature, a plausible and chemically sound synthetic route can be
proposed based on established methods for analogous heterocyclic systems. The most direct
approach is the electrophilic bromination of the precursor, 3-methylpyrazin-2-ol.

Proposed Synthetic Pathway: Direct Bromination of 3-methylpyrazin-2-ol.

The synthesis of pyrazin-2-ol derivatives often involves the condensation of a-amino acids or
their derivatives with a-dicarbonyl compounds, or through enzymatic pathways.[7] The direct
bromination of a pyrazinone ring is a common transformation. For instance, the bromination of
2-amino-3-carbomethoxypyrazine has been shown to proceed readily to form a single
monobrominated derivative in high yield.[8] A similar logic applies here.

Plausible Protocol:

» Dissolution: Dissolve 3-methylpyrazin-2-ol (1.0 equiv.) in a suitable solvent such as acetic
acid or dichloromethane (DCM).

e Bromination: Slowly add a solution of bromine (Brz) (1.0 - 1.1 equiv.) or N-Bromosuccinimide
(NBS) in the same solvent to the reaction mixture at room temperature. The use of a catalyst
like iron(11l) bromide (FeBrs) may be beneficial.

e Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS) until the starting material is consumed.

o Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate to remove excess bromine. If using an organic solvent like DCM, wash the
organic layer sequentially with sodium thiosulfate solution, saturated sodium bicarbonate
solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica

gel.
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Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-3-methylpyrazin-2-ol lies in the strategic reactivity of its
bromine substituent. This functionality serves as a versatile anchor point for palladium-
catalyzed cross-coupling reactions, enabling the construction of more complex molecular
architectures.

Key Reaction Classes:

e Suzuki-Miyaura Cross-Coupling: This reaction is one of the most powerful methods for
forming C(sp?)-C(sp?) bonds. Reacting 5-Bromo-3-methylpyrazin-2-ol with a variety of aryl,
heteroaryl, or vinyl boronic acids (or their esters) can generate a diverse library of substituted
pyrazinones.[4][9]

o Buchwald-Hartwig Amination: This reaction facilitates the formation of C(sp2?)-N bonds,
allowing for the introduction of primary or secondary amines, anilines, or other nitrogen-
containing moieties.[2][10] This is a critical transformation for modulating the
physicochemical properties (e.g., solubility, pKa) of a lead compound.

e Other Cross-Couplings: The bromide is also amenable to other coupling reactions such as
Sonogashira (alkyne introduction), Heck (alkene introduction), and Stille couplings, further
expanding its synthetic utility.

Below is a diagram illustrating the primary synthetic pathways emanating from this building
block.

R-B(OH)2 R2NH R-C=CH
(Aryl, Heteroaryl, Vinyl Boronic Acid) (Primary/Secondary Amine) (Terminal Alkyne)

\ 4
Y S —
' Suzuki Coupling ' ' Buchwald-Hartwig '
[Pd Catalyst, Base] [Pd Catalyst, Base] | 4¢——— l
y y y

5-Aryl-3-methylpyrazin-2-ol (S-Amino-3-methylpyrazin-2-oD (S-AIkynyl-3-methy|pyrazin-2-oD

5-Bromo-3-methylpyrazin-2-ol

y
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Caption: Key Cross-Coupling Reactions of 5-Bromo-3-methylpyrazin-2-ol.

Applications in Drug Discovery

The structural attributes of 5-Bromo-3-methylpyrazin-2-ol make it an exceptionally useful tool
for drug discovery programs.

o Fragment-Based Drug Discovery (FBDD): With a molecular weight of 189 g/mol , it fits well
within the "Rule of Three" often applied to fragment libraries. Its defined structure and clear
vector for chemical elaboration (the bromine atom) allow medicinal chemists to "grow" the
fragment into a more potent lead molecule once a binding interaction with a biological target
is confirmed.

» Scaffold for Library Synthesis: As illustrated in the reactivity section, the compound is an
ideal starting point for creating focused libraries of pyrazinone derivatives for high-throughput
screening (HTS). The ability to rapidly diversify the substituent at the 5-position allows for a
systematic exploration of the structure-activity relationship (SAR).

» Bioisosteric Replacement: The pyrazinone core can act as a bioisostere for other aromatic or
heteroaromatic systems, such as substituted pyridones or phenyl groups, allowing chemists
to fine-tune pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical intermediate.
The following guidelines are derived from available Safety Data Sheets (SDS).

e Hazard Identification: This compound is classified as harmful if swallowed, causes skin
irritation, causes serious eye irritation, and may cause respiratory irritation.[5][11]

o Personal Protective Equipment (PPE): Always wear appropriate protective equipment,
including chemical-resistant gloves (e.qg., nitrile), safety goggles or a face shield, and a lab
coat. Work in a well-ventilated area or a chemical fume hood.[11]
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» Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-
term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is
recommended.

o Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
o First Aid:

o Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical
attention.

o Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

o Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician

or poison control center immediately.

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.

Representative Experimental Protocol: Suzuki-
Miyaura Coupling

To demonstrate the synthetic utility of 5-Bromo-3-methylpyrazin-2-ol, a detailed, step-by-step
protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This
protocol is a robust starting point that can be adapted for various boronic acids.[9]

Objective: To synthesize 5-(4-methoxyphenyl)-3-methylpyrazin-2-ol.
Materials:
¢ 5-Bromo-3-methylpyrazin-2-ol (1.0 equiv.)

e 4-Methoxyphenylboronic acid (1.2 equiv.)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.03 equiv.)

Potassium Carbonate (K2COs) (2.0 equiv.)

1,4-Dioxane (Anhydrous)

Water (Degassed)

Workflow Diagram:
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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.
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Step-by-Step Procedure:

o Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-
3-methylpyrazin-2-ol (e.g., 189 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2
mmol), Pd(dppf)Clz (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

 Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high
vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times to
ensure the atmosphere is completely inert.

e Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed
water (e.g., 1 mL).

o Heating: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously.

e Monitoring: Monitor the reaction's progress periodically by taking small aliquots and
analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

e Cooling and Work-up: Once the starting material is consumed, remove the flask from the oll
bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL)
and water (20 mL).

o Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
agueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

e Washing: Wash the combined organic layers with brine (20 mL).

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter through a pad of celite, and concentrate the filtrate under reduced pressure using a
rotary evaporator.

« Purification: Purify the resulting crude solid by flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 5-(4-
methoxyphenyl)-3-methylpyrazin-2-ol.

Conclusion
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5-Bromo-3-methylpyrazin-2-ol is more than a simple chemical intermediate; it is a strategic
tool for the modern medicinal chemist. Its well-defined reactivity, particularly in palladium-
catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis
of novel and diverse molecular entities. Its suitability as a fragment for FBDD further enhances
its value in the early stages of drug discovery. By understanding its properties, reactivity, and
handling requirements as detailed in this guide, researchers can effectively and safely leverage
this building block to accelerate their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592317#5-bromo-3-methylpyrazin-2-ol-cas-number-
100047-56-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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